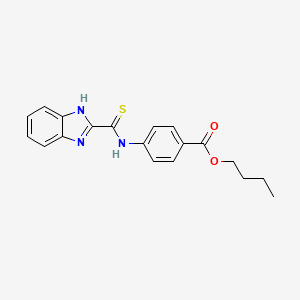

butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate

Description

Properties

IUPAC Name |

butyl 4-(1H-benzimidazole-2-carbothioylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-3-12-24-19(23)13-8-10-14(11-9-13)20-18(25)17-21-15-6-4-5-7-16(15)22-17/h4-11H,2-3,12H2,1H3,(H,20,25)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSCYFZIQARHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

Butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate (C₁₉H₁₉N₃O₂S) features a benzimidazole core substituted with a thioamide group at position 2 and a butyl ester moiety at the para position of a benzoate ring. The benzimidazole scaffold is synthesized via cyclocondensation of o-phenylenediamine with carbonyl precursors, while the thioamide and ester functionalities are introduced through subsequent thioacylation and esterification steps.

Synthetic Pathways

Benzimidazole Core Formation

The benzimidazole ring is typically constructed using ZnO nanoparticles (ZnO-NPs) as catalysts. In a representative procedure:

- Cyclocondensation : o-Phenylenediamine reacts with 4-carboxybenzaldehyde in ethanol at 70°C under ZnO-NPs (0.02 mol%) catalysis.

- Mechanism : ZnO activates the aldehyde, facilitating nucleophilic attack by the diamine. Intramolecular cyclization yields 4-(1H-benzimidazol-2-yl)benzoic acid (Intermediate II ).

Key advantages of ZnO-NPs include recyclability (up to 5 cycles without activity loss) and reduced reaction times (2 hours vs. 6–8 hours in conventional methods).

Thioamide Functionalization

Comparative Analysis of Methodologies

Table 1. Efficiency of Catalytic Systems in Benzimidazole Synthesis

| Step | Catalyst | Conditions | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Cyclocondensation | ZnO-NPs | EtOH, 70°C | 2 | 92 | |

| Thioacylation | Ag₂CO₃/TFA | DCM, rt | 1.5 | 91 | |

| Esterification | p-TsOH | Toluene, 110°C | 6 | 89 |

ZnO-NPs outperform traditional catalysts like TiO₂ (86% yield) due to higher surface area and Lewis acidity. Similarly, Ag₂CO₃/TFA reduces thioacylation time by 60% compared to H₂SO₄.

Mechanistic Insights

Cyclocondensation Pathway

- Aldehyde Activation : ZnO coordinates with the aldehyde’s carbonyl oxygen, increasing electrophilicity.

- Nucleophilic Attack : o-Phenylenediamine attacks the activated aldehyde, forming a Schiff base intermediate.

- Cyclization : Intramolecular attack by the adjacent amine group closes the benzimidazole ring.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities, including anticancer, antifungal, and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, inhibiting their function and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Alkyl Benzoate Esters

Alkyl benzoates vary by alkyl chain length (methyl, ethyl, propyl, butyl) and substituents. Key comparisons:

Key Insight : The butyl chain in the target compound enhances lipid solubility compared to shorter-chain benzoates (e.g., methyl or ethyl), but the benzodiazole-thioamido group may introduce cytotoxicity risks absent in simpler alkyl benzoates .

Heterocyclic-Substituted Benzoates

Compounds with heterocyclic substitutions at the 4-position of benzoates include:

a) 1,4-Benzodioxine-Based Thiadiazole Derivatives ()

- Structure : Benzodioxine fused with thiadiazole.

- Bioactivity : Demonstrated antimicrobial activity in thiadiazole derivatives, suggesting the target compound’s benzodiazole-thioamido group may share similar properties.

b) Triazole-Substituted Benzoates ()

Comparison Table :

Thioamide-Containing Compounds

Thioamides are less common than amides due to higher reactivity. For example:

- Thiosemicarbazides () : Used in synthesizing thiadiazoles; the target compound’s thioamido group may enhance metal-binding capacity, relevant in catalysis or chelation therapy .

- Thioacetazolamide : A carbonic anhydrase inhibitor; the benzodiazole-thioamido group in the target compound could similarly target enzymes.

Biological Activity

Butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

The compound's chemical formula is and it contains a benzodiazole moiety linked to a thioamide group, which is often associated with diverse biological properties. The structural characteristics of the compound suggest potential interactions with biological targets.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Benzodiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 25 µg/mL |

| This compound | E. coli | TBD |

Note: TBD indicates that specific data for the compound needs to be established through experimental studies.

Anticancer Activity

Benzodiazole derivatives have also been studied for their anticancer properties. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of cellular pathways critical for tumor growth.

Case Study: Anticancer Effects

A study involving a series of benzodiazole derivatives showed that certain compounds inhibited the proliferation of ovarian and breast cancer cells in vitro. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells or cancer cells. The thioamide group is known to enhance the binding affinity of compounds to target sites, potentially leading to increased efficacy.

Pharmacological Studies

Recent pharmacological studies have focused on the structure-activity relationship (SAR) of benzodiazole derivatives. These studies reveal that modifications in the benzodiazole structure can significantly affect their biological activity.

Table 2: Structure-Activity Relationship Findings

| Structural Modification | Biological Activity Impact |

|---|---|

| Substitution at N position | Increased antimicrobial activity |

| Variation in side chains | Enhanced cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound can be synthesized via condensation reactions involving benzothiazole precursors and substituted benzoic acid derivatives. A typical protocol involves refluxing 4-amino-substituted benzothiazole derivatives with butyl 4-chlorobenzoate in absolute ethanol, catalyzed by glacial acetic acid, under nitrogen atmosphere for 4–6 hours. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified using column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical Conditions :

- Solvent polarity (ethanol or dichloromethane) affects reaction kinetics.

- Glacial acetic acid acts as both catalyst and proton donor.

- Reflux temperature (~78°C for ethanol) ensures sufficient energy for imine formation.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the benzothiazole ring (aromatic protons at δ 7.2–8.5 ppm) and butyl ester group (triplet at δ 0.9–1.0 ppm for terminal methyl).

- FT-IR : Detect thioamide C=S stretch (~1250 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the benzodiazole-thioamido backbone.

- Elemental Analysis : Validate stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzodiazole-thioamido derivatives across different studies?

- Methodological Answer : Contradictions often arise from variability in experimental design, such as differences in solvent systems (e.g., DMSO vs. aqueous buffers) or cell-line specificity. To address this:

- Systematic Replication : Reproduce assays under standardized conditions (e.g., fixed solvent concentration, pH, and temperature).

- Factorial Design : Use a 2^k factorial approach to isolate variables (e.g., substituent effects, solvent polarity) on bioactivity .

- Theoretical Frameworks : Apply molecular docking studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity trends, guided by density functional theory (DFT) .

Q. What advanced computational methods can predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent interactions and transition states for nucleophilic substitution reactions at the ester group.

- AI-Driven Synthesis Optimization : Integrate COMSOL Multiphysics with machine learning to simulate reaction pathways and predict optimal conditions (e.g., catalyst loading, temperature) .

- QSAR Modeling : Quantify structure-activity relationships using descriptors like logP, polar surface area, and Hammett constants to prioritize derivatives for synthesis .

Q. How can researchers design experiments to elucidate the mechanism of thioamido-group participation in metal chelation?

- Methodological Answer :

- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts (e.g., ligand-to-metal charge transfer bands) during titration with transition metals (Cu²⁺, Fe³⁺).

- X-ray Crystallography : Resolve coordination geometries in metal-complexed crystals.

- Theoretical Validation : Compare experimental data with DFT-calculated binding energies and orbital interactions .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare means across multiple concentrations and cell lines.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., substituent electronegativity) to activity .

Q. How can a theoretical framework guide the exploration of this compound’s potential in photodynamic therapy?

- Methodological Answer :

- Conceptual Framework : Link the compound’s π-conjugated system to singlet oxygen generation efficiency via Jablonski diagram principles.

- Experimental Validation : Measure fluorescence quantum yields and ROS (reactive oxygen species) production under UV irradiation.

- Comparative Analysis : Benchmark against known photosensitizers (e.g., porphyrins) using time-resolved spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.